1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one is an organic compound characterized by a pyridine ring substituted with a benzyl(methyl)amino group and a propanone moiety. Its chemical structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is identified by its CAS number 1355231-62-7 and has a molecular formula of with a molecular weight of 254.33 g/mol .
Classification: This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one typically involves several steps:
The molecular structure of 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one can be described as follows:
The compound's structure can be represented by its canonical SMILES notation: CC(=O)C1=C(N=C(C=C1)N(C)C2=CC=CC=C2)C
.
1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one can undergo various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Nitrating mixture | Concentrated nitric and sulfuric acids |
The mechanism of action for 1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are needed to elucidate the exact molecular mechanisms involved.
While specific physical properties such as density and boiling point are not readily available, general chemical properties include:
The compound's reactivity profile suggests that it can participate in various organic reactions typical of both ketones and nitrogen-containing heterocycles .
1-(6-(Benzyl(methyl)amino)pyridin-3-yl)propan-1-one has several notable applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further study.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9